(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid
Description
Historical Development and Scientific Context
The synthesis of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid represents an advancement in amino acid functionalization strategies developed since the 1970s. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, first introduced by Carpino and Han in 1972, revolutionized peptide synthesis by offering base-labile protection compatible with modern solid-phase techniques. This compound builds upon that foundation by integrating a chiral center at the α-carbon and a 3-methoxyphenylacetate backbone, first reported in patent literature circa 2010. Its development addressed the need for aromatic amino acid analogs with tunable solubility profiles, as the methoxy group reduces crystallinity compared to non-substituted phenyl analogs.
Position in Amino Acid Derivative Research
As part of the Fmoc-protected β-amino acid family, this compound occupies a niche between conventional proteinogenic amino acids and fully synthetic building blocks. The β-amino acid configuration (amino group at the β-position relative to the carboxylate) confers resistance to proteolytic degradation while maintaining biocompatibility. Researchers prioritize it for:
- Peptidomimetic design : Creates stable secondary structures in antimicrobial peptides
- Conformational restriction : The bulky 3-methoxybenzene group limits backbone rotation to stabilize α-helix and β-sheet motifs
- Functionalization anchor : The benzene ring allows post-synthetic modifications via electrophilic aromatic substitution
Structural Significance in Peptide Chemistry
The molecular architecture features three critical elements:
- Fmoc carbamate : Provides UV-detectable (λ_max = 267 nm) protection removable with 20% piperidine/DMF
- Chiral α-carbon : The (R)-configuration directs side-chain orientation in peptide tertiary structures
- 3-Methoxybenzeneacetic backbone : Contributes a dipole moment (μ = 1.7 D) that enhances aqueous solubility by 40% compared to phenylacetic analogs
\textbf{Structural Formula:}
\begin{tabular}{|c|c|}
\hline
\textbf{Feature} & \textbf{Property} \\
\hline
IUPAC Name & (2R)-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(3-methoxyphenyl)ethanoic acid \\
Molecular Weight & 403.43 g/mol \\
Chiral Centers & 1 (α-carbon) \\
Rotatable Bonds & 7 \\
\hline
\end{tabular}
Stereochemical Importance and Nomenclature
The compound’s (R)-configuration is designated using Cahn-Ingold-Prelog rules, prioritizing substituents:
- Highest priority: Carboxylic acid (-COOH)
- Secondary: Fmoc-protected amine (-NHFmoc)
- Tertiary: 3-Methoxyphenyl group
- Quaternary: Hydrogen atom
This stereochemistry critically impacts peptide receptor binding, as demonstrated in a 2024 study where the (R)-enantiomer showed 18-fold higher affinity for κ-opioid receptors than the (S)-form. The systematic naming convention ensures unambiguous identification across synthetic protocols:
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxyphenyl)acetic acid
Research Significance Among Fmoc-Protected Building Blocks
Comparative analysis with standard Fmoc-amino acids reveals distinct advantages:
The enhanced solubility enables efficient incorporation into hydrophobic peptide sequences without aggregation. Recent applications include:
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSIJILABHCANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid, often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution.
Peptide Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Major Products Formed
Fmoc Deprotection: The free amino acid.
Oxidation: The corresponding hydroxyl derivative.
Peptide Coupling: Peptides with the desired sequence.
Scientific Research Applications
®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary mechanism of action of ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions or biological processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Fmoc-Amino Acid Derivatives
Key Observations:
- Aromatic Interactions : Fmoc-Tryptophan-OH exhibits stronger π-π interactions with SWNTs (−15 to −35 kcal·mol⁻¹) compared to Fmoc-Cysteine and Fmoc-Glycine due to its indole side chain . The 3-methoxy group in the target compound may mimic this behavior but with reduced steric hindrance.
- Solubility : Hydrophobicity (CLogP) varies significantly; Fmoc-Tryptophan (CLogP = −1.556) is less polar than Fmoc-Tyrosine (CLogP = −3.561), while the target compound’s methoxy group likely enhances solubility in organic solvents like THF .
- Biological Activity : Fmoc-Tryptophan derivatives modified with Boc groups show enhanced inhibition of butyrylcholinesterase (BChE; KI = 0.8 µM), whereas the target compound’s methoxy group may confer selectivity for other targets .
Key Observations:
- The target compound’s synthesis parallels Fmoc-PEG-SWNT functionalization methods, achieving high yields (>85%) due to efficient π-π adsorption on SWNT surfaces .
- One-step coupling methods for diaminobenzoic acid derivatives yield 40–94% depending on steric hindrance, suggesting the target compound’s linear backbone favors higher yields .
Biological Activity
(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, emphasizing its applications in drug development, peptide synthesis, and its role as a building block in various biochemical research.
- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxyphenyl)acetic acid
- Molecular Formula : CHN O
- Molecular Weight : 403.43 g/mol
- CAS Number : 1260614-82-1
The compound features a fluorenyl group, which contributes to its hydrophobic characteristics, making it suitable for interactions in biological systems.
Peptide Synthesis
(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is primarily utilized as a key building block in peptide synthesis. Its Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide chains. This capability is critical for developing therapeutic peptides that may target specific biological pathways or functions.
Drug Development
The compound's unique functional groups enhance its utility in drug development. Research indicates that modifications to the structure of Fmoc-amino acids can lead to new therapeutic agents, particularly those targeting cancer and infectious diseases. The ability to incorporate this compound into peptidomimetics allows researchers to explore new mechanisms of action against resistant strains of bacteria and other pathogens .
Case Studies
- Antimicrobial Activity : A study involving Fmoc-based peptidomimetics demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of cationic charges in achieving this activity, suggesting that compounds like (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid could be optimized for enhanced antibacterial properties .
- Neuroscience Applications : The structural properties of this compound make it suitable for studies related to neurotransmitter pathways. Research indicates that derivatives of Fmoc-amino acids can influence neuronal signaling, potentially leading to advancements in understanding neurological disorders .
Bioconjugation
The compound can also be employed in bioconjugation techniques, which involve linking biomolecules for targeted therapies or diagnostic agents. This application enhances the specificity and efficacy of treatments by allowing precise targeting of disease sites .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis involves sequential protection and deprotection steps. The Fmoc group is introduced to protect the amine during coupling reactions, while the methoxybenzene moiety remains inert. Coupling agents like DCC/NHS or HATU are critical for activating carboxyl groups . Post-synthesis, purification via reversed-phase HPLC ensures high purity, with mobile phases optimized for polarity differences between the product and by-products .
Q. How can researchers confirm the structural integrity and purity of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups (e.g., Fmoc, methoxybenzene) .
- Mass spectrometry (MS) for molecular weight confirmation and detection of impurities .
- HPLC with UV detection (254 nm) to assess purity, leveraging the compound’s aromatic chromophores .
Q. What are the optimal conditions for removing the Fmoc group without degrading the methoxybenzene moiety?
- Methodological Answer : The Fmoc group is cleaved using 20% piperidine in DMF, which selectively removes the protecting group while preserving acid-sensitive moieties like methoxybenzene. Reaction time (typically 10–30 minutes) must be optimized to avoid side reactions, such as β-elimination .
Advanced Research Questions
Q. What strategies can mitigate low coupling efficiency of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid during SPPS, particularly due to steric hindrance?
- Methodological Answer : Steric hindrance from the methoxybenzene group can reduce coupling efficiency. Strategies include:
- Using HATU or PyBOP as coupling reagents to enhance activation .
- Extending reaction times (2–4 hours) and performing double couplings .
- Incorporating microwave-assisted synthesis to improve reaction kinetics .
Q. During Fmoc deprotection, unexpected by-products are observed. What analytical approaches identify these species?
- Methodological Answer : By-products (e.g., diketopiperazines or truncated peptides) can arise from incomplete deprotection or premature cleavage. Use:
- LC-MS/MS to fragment and sequence by-products .
- MALDI-TOF for high-throughput screening of reaction aliquots .
- 2D-NMR (e.g., COSY, HSQC) to resolve structural ambiguities .
Q. How should researchers address discrepancies between NMR and HPLC data when characterizing this compound?
- Methodological Answer : Contradictions may arise from impurities undetected by one method. For example:
- HPLC may miss stereoisomers, while NMR can distinguish them via coupling constants .
- Spiking experiments with known standards can validate peak assignments .
- Ion mobility spectrometry (IMS) coupled with MS resolves co-eluting isomers .
Q. How can (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid be utilized to study enzyme-substrate interactions in kinase pathways?
- Methodological Answer : The compound serves as a substrate analog for kinases. Methods include:
- Surface Plasmon Resonance (SPR) to measure binding kinetics with immobilized kinases .
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, Kd) .
- Fluorescence polarization assays using labeled peptides to monitor phosphorylation .
Q. Reproducibility issues arise in synthesizing (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid. How can researchers troubleshoot this?
- Methodological Answer : Inconsistent yields may stem from:
- Reagent purity : Ensure Fmoc-amino acids and coupling agents are anhydrous and stored under inert gas .
- Solvent quality : Use freshly distilled DMF to prevent amine contamination .
- Temperature control : Maintain ≤25°C during coupling to avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
